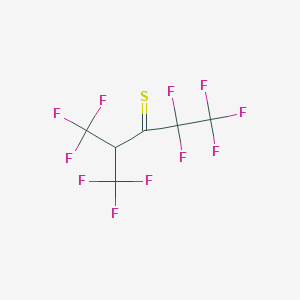
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is a heterocyclic organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique structure, which includes a tetrahydro-2-oxo-2H-pyran ring and a propenoic acid ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) typically involves the esterification of 2-methylpropenoic acid with 4-ethyltetrahydro-2-oxo-2H-pyran-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoicacid,2-methyl-,4-methyltetrahydro-2-oxo-2H-pyran-4-ylester
- 2-Propenoicacid,2-methyl-,4-isopropyltetrahydro-2-oxo-2H-pyran-4-ylester
Uniqueness
Compared to similar compounds, 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is unique due to its specific ethyl substitution on the tetrahydro-2-oxo-2H-pyran ring.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(4-ethyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-11(15-10(13)8(2)3)5-6-14-9(12)7-11/h2,4-7H2,1,3H3 |
Clé InChI |
LEUGGFPZZFKFPA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCOC(=O)C1)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
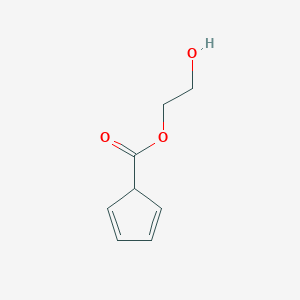
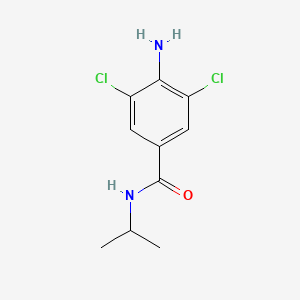
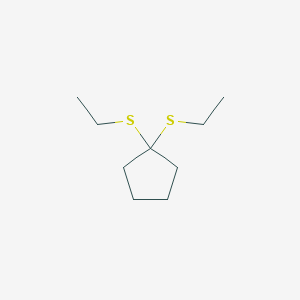
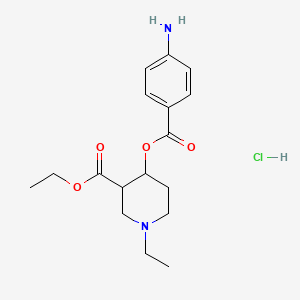

![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
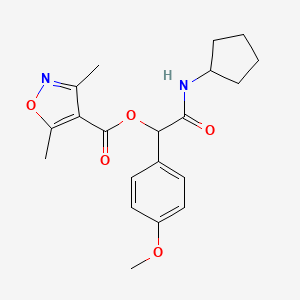

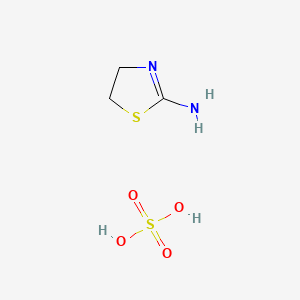
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
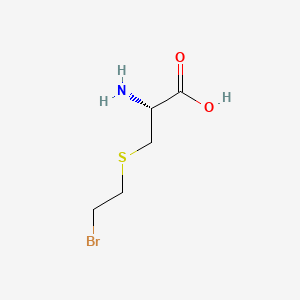
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
